

A Comparative Crystallographic Analysis of Fluorinated Nicotinaldehyde Analogues and Related Pyridine Adducts

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Compound of Interest

Compound Name: **2,6-Difluoronicotinaldehyde**

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For researchers and professionals in drug development, understanding the three-dimensional structure of small molecules is paramount for rational drug design. While the specific crystal structure of **2,6-Difluoronicotinaldehyde** adducts remains to be elucidated, a comparative analysis of structurally related fluorinated pyridine derivatives provides valuable insights into their molecular conformations, intermolecular interactions, and crystal packing. This guide presents a crystallographic comparison of three such compounds, offering detailed experimental protocols and data to inform future research and molecular modeling efforts.

This report details the X-ray crystallographic findings for three compounds structurally related to **2,6-Difluoronicotinaldehyde**: 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde, Nicotinamide Riboside Chloride, and a silver complex of 2',6'-difluoro-2,3'-bipyridine. The data presented herein sheds light on the influence of fluorine substitution and the nature of adducts on the solid-state architecture of these pyridine derivatives.

Crystallographic Data Comparison

The crystallographic data for the selected compounds are summarized in the table below, offering a direct comparison of their fundamental structural parameters.

Parameter	3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde[1][2]	Nicotinamide Riboside Chloride[3][4]	bis--INVALID-LINK--silver(I)
Chemical Formula	C ₁₄ H ₉ FN ₂ O	C ₁₁ H ₁₅ N ₂ O ₅ ⁺ · Cl ⁻	[Ag(CF ₃ SO ₃) (C ₁₀ H ₆ F ₂ N ₂) ₂]
Crystal System	Monoclinic	Orthorhombic	Monoclinic
Space Group	P2 ₁ /n	P2 ₁ 2 ₁ 2 ₁	P2 ₁ /c
Unit Cell Dimensions	a = 8.97833(9) Å b = 10.13609(9) Å c = 12.85096(15) Å β = 90.00°	a = 7.0008(11) Å b = 9.6465(15) Å c = 17.971(3) Å	a = 10.1312(2) Å b = 16.9933(4) Å c = 15.1118(3) Å β = 98.723(1)°
Volume (Å ³)	1096.46(2)	1213.7(3)	2565.48(9)
Z	4	4	4

Intermolecular Interactions and Crystal Packing

The solid-state arrangement of molecules is dictated by a network of non-covalent interactions. A comparison of the dominant interactions in the crystal structures of the selected compounds reveals the influence of different functional groups and substituents.

Compound	Dominant Intermolecular Interactions
3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde	C—H···O and C—H···F hydrogen bonds forming a three-dimensional network. Hirshfeld surface analysis indicates significant contributions from H···H (30.4%), H···C/C···H (23.7%), H···O/O···H (12.2%), and H···F/F···H (11.1%) contacts. [1] [2]
Nicotinamide Riboside Chloride	The crystal packing is influenced by hydrogen bonding involving the ribose hydroxyl groups, the amide functionality, and the chloride anion, as well as π - π stacking interactions between the nicotinamide rings.
bis--INVALID-LINK--silver(I)	The crystal packing is characterized by pairwise Ag···O interactions, C—H···O hydrogen bonds, halogen··· π interactions, and weak π - π stacking, leading to a three-dimensional supramolecular network.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following sections outline the synthesis and crystallization procedures for the compared compounds.

Synthesis and Crystallization of 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde[\[1\]](#)[\[2\]](#)

A solution of equimolar amounts of 2-aminopyridine (2 mmol) and 2-chloro-2-(diethoxymethyl)-3-(4-fluorophenyl)oxirane (2 mmol) in 20 ml of 95% aqueous ethanol was heated at reflux for 5 hours. The solvent was subsequently removed in *vacuo*. The resulting white powder was recrystallized from a dry acetonitrile solution to yield colorless prisms of the title compound.

Crystallization of Nicotinamide Riboside Derivatives[3] [4][5]

Single crystals of nicotinamide riboside derivatives were obtained using the vapor diffusion technique. For nicotinamide- β -D-riboside chloride, 4 mg of the compound was dissolved in ethanol. This solution was placed in a sealed container with a reservoir of cyclohexane, allowing for slow vapor diffusion and subsequent crystal growth at 23°C. This method was found to be superior to the slower layering technique, which led to the decomposition of the nicotinamide ribosides.

Synthesis of bis2,6-difluoro-3-(pyridin-2-yl)pyridine- κ Nsilver(I)

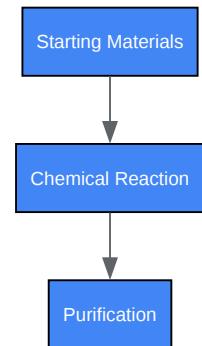
The synthesis of this silver(I) complex involves the reaction of 2',6'-difluoro-2,3'-bipyridine with silver(I) trifluoromethanesulfonate in an appropriate solvent. The resulting complex is then crystallized from the reaction mixture.

Visualizing Experimental and Logical Workflows

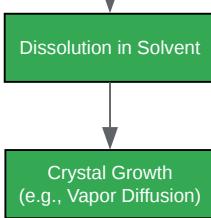
To further clarify the processes involved, the following diagrams illustrate the experimental workflow for X-ray crystallography and the logical relationship of the comparative analysis.

Experimental Workflow for Small Molecule X-ray Crystallography

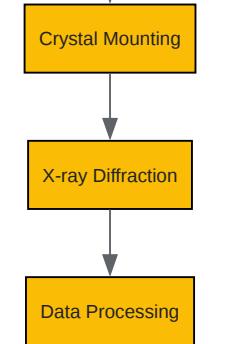
Synthesis & Purification



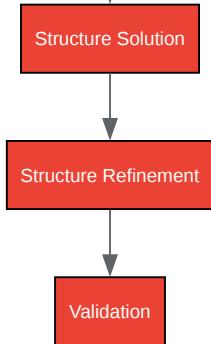
Crystallization



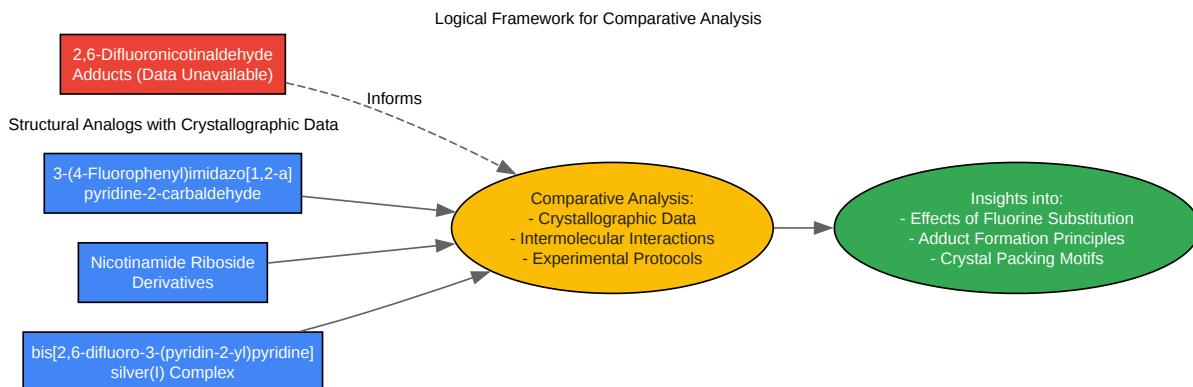
Data Collection & Analysis



Structure Solution & Refinement

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Caption: A generalized workflow for determining the crystal structure of a small molecule.



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Caption: The logical approach for this comparative guide, leveraging known structures to infer properties of the target.

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